3-Bromo-4-chlorobenzoyl chloride
Overview
Description
3-Bromo-4-chlorobenzoyl chloride is a chemical compound with the molecular formula C7H3BrCl2O and a molecular weight of 253.91 g/mol . It is an organic compound that belongs to the class of benzoyl chlorides, which are widely used in organic synthesis and industrial applications.
Preparation Methods
3-Bromo-4-chlorobenzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromo-4-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
Reactants: 3-bromo-4-chlorobenzoic acid and thionyl chloride.
Reaction Conditions: Reflux the mixture.
Procedure: The mixture is refluxed and stirred until the reaction is complete. The reaction product is then subjected to distillation under reduced pressure to remove the solvent, resulting in the formation of this compound.
Chemical Reactions Analysis
3-Bromo-4-chlorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4-chlorobenzoyl chloride has several applications in scientific research and industry:
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-chlorobenzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in coupling reactions, it forms carbon-carbon bonds through palladium-catalyzed mechanisms .
Comparison with Similar Compounds
3-Bromo-4-chlorobenzoyl chloride can be compared with other similar compounds, such as:
3-Bromobenzoyl chloride: Similar in structure but lacks the chlorine atom at the 4-position.
4-Chlorobenzoyl chloride: Similar in structure but lacks the bromine atom at the 3-position.
3-Chlorobenzoyl chloride: Similar in structure but lacks the bromine atom at the 4-position.
The uniqueness of this compound lies in its dual halogen substitution, which can influence its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
3-bromo-4-chlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOSHMAFWKKQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301994 | |
Record name | 3-Bromo-4-chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-34-5 | |
Record name | 3-Bromo-4-chlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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